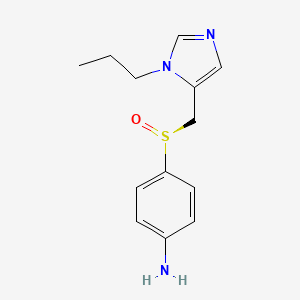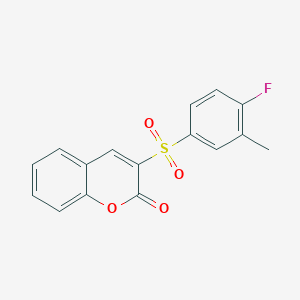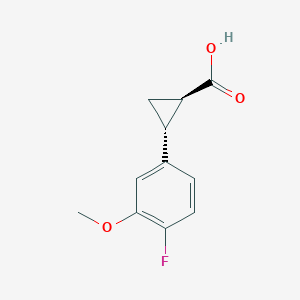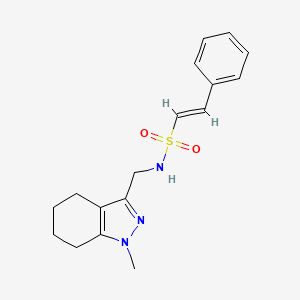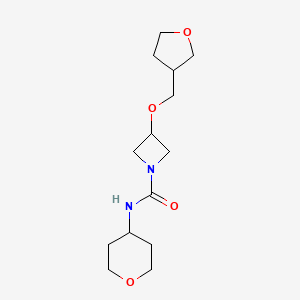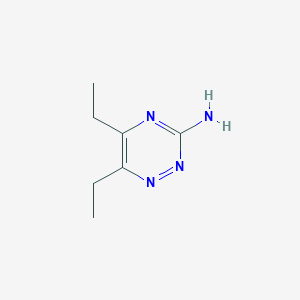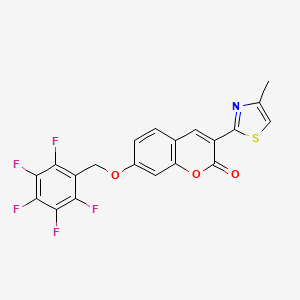
3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one, also known as PFM-038, is a synthetic compound that belongs to the class of chromenone derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives, showcasing the potential of chromen-2-one derivatives in antimicrobial, antifungal, and antimalarial activities. This suggests a broader scope for chromen-2-one compounds in biomedical research, focusing on combating microbial infections without directly implying drug usage or dosage (Shah et al., 2016).
Antioxidative and Anti-inflammatory Applications
Another study highlighted a highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia. This derivative exhibited significant antioxidative and anti-inflammatory properties, indicating its potential for developing treatments for inflammatory diseases without specifying drug-related applications (Makkar & Chakraborty, 2018).
Anti-proliferative Activity Against Human Cancer Cells
Additionally, bis-chromenone derivatives were synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. This research provides insights into the therapeutic potential of chromen-2-one derivatives in oncology, focusing on their application in cancer research rather than as drugs (Venkateswararao et al., 2014).
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F5NO3S/c1-8-7-30-19(26-8)11-4-9-2-3-10(5-13(9)29-20(11)27)28-6-12-14(21)16(23)18(25)17(24)15(12)22/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHUMSSMLGBIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylthiazol-2-yl)-7-((perfluorophenyl)methoxy)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium](/img/structure/B2628675.png)
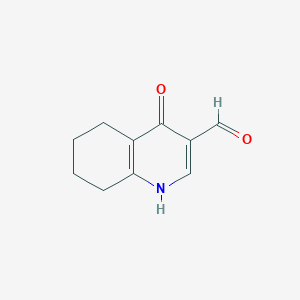
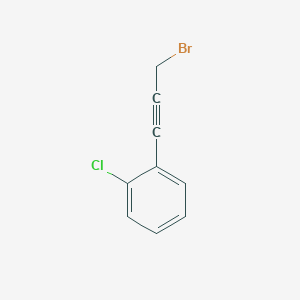
![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2628684.png)
![1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2628685.png)
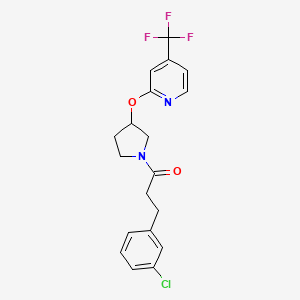
![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)
